molecular formula C21H17F2N5O2 B10798243 N-[4-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]phenyl]acetamide

N-[4-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]phenyl]acetamide

Cat. No.: B10798243
M. Wt: 409.4 g/mol
InChI Key: PLEIRUOVWBUIKA-UHFFFAOYSA-N
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Description

OSM-S-529: is a compound from the Open Source Malaria project, specifically from the amino-thienopyrimidine series. This compound has been studied for its potential antimalarial properties and is part of a broader effort to develop new treatments for malaria through open-source collaboration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-529 involves the construction of the thienopyrimidine scaffold.

Industrial Production Methods: While specific industrial production methods for OSM-S-529 are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: OSM-S-529 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: OSM-S-529 is used in the study of synthetic organic chemistry, particularly in the development of new synthetic routes and the exploration of reaction mechanisms.

Biology: In biological research, OSM-S-529 is studied for its potential antimalarial properties. It has been tested in various biological assays to determine its efficacy against malaria parasites.

Medicine: The primary medical application of OSM-S-529 is in the development of new antimalarial drugs. Its efficacy and safety profile are being evaluated in preclinical studies.

Industry: In the pharmaceutical industry, OSM-S-529 serves as a lead compound for the development of new antimalarial treatments. Its synthesis and optimization are of interest to researchers working on scalable production methods.

Mechanism of Action

The exact mechanism of action of OSM-S-529 is not fully understood. it is believed to target specific enzymes or pathways in the malaria parasite, disrupting its life cycle and preventing it from reproducing. Studies have suggested that it may interact with the parasite’s metabolic pathways, leading to its death .

Comparison with Similar Compounds

    OSM-S-106: Another compound from the same series, known for its potential antimalarial properties.

    OSM-S-137: A related compound with a similar structure but different substituents.

Uniqueness: OSM-S-529 is unique due to its specific structural features and the particular synthetic route used to produce it. Its efficacy and safety profile may differ from other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H17F2N5O2

Molecular Weight

409.4 g/mol

IUPAC Name

N-[4-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]phenyl]acetamide

InChI

InChI=1S/C21H17F2N5O2/c1-13(29)25-16-5-3-15(4-6-16)21-27-26-19-11-24-12-20(28(19)21)30-9-8-14-2-7-17(22)18(23)10-14/h2-7,10-12H,8-9H2,1H3,(H,25,29)

InChI Key

PLEIRUOVWBUIKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN=C3N2C(=CN=C3)OCCC4=CC(=C(C=C4)F)F

Origin of Product

United States

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